molecular formula C8H5N5 B11807907 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B11807907
M. Wt: 171.16 g/mol
InChI Key: WAMUFYZVSUCHGM-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The pathways involved can vary depending on the specific biological target, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2-imidazol-1-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C8H5N5/c9-5-7-1-2-11-8(12-7)13-4-3-10-6-13/h1-4,6H

InChI Key

WAMUFYZVSUCHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#N)N2C=CN=C2

Origin of Product

United States

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